Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met

Description

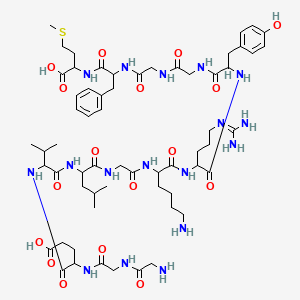

Sequence: Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met Origin: This 13-residue peptide is a fragment of preproenkephalin (residues 128–140) in bovine and ovine species . Preproenkephalin is a precursor protein that undergoes proteolytic cleavage to generate active enkephalins, such as Met-enkephalin (YGGFM) and Leu-enkephalin (YGGFL), which are endogenous opioid peptides involved in pain modulation .

Properties

IUPAC Name |

4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H95N17O17S/c1-34(2)26-43(77-59(93)52(35(3)4)78-57(91)41(20-21-51(85)86)72-48(82)31-67-46(80)29-63)53(87)70-33-50(84)71-39(14-9-10-23-62)55(89)74-40(15-11-24-66-61(64)65)56(90)76-44(28-37-16-18-38(79)19-17-37)54(88)69-30-47(81)68-32-49(83)73-45(27-36-12-7-6-8-13-36)58(92)75-42(60(94)95)22-25-96-5/h6-8,12-13,16-19,34-35,39-45,52,79H,9-11,14-15,20-33,62-63H2,1-5H3,(H,67,80)(H,68,81)(H,69,88)(H,70,87)(H,71,84)(H,72,82)(H,73,83)(H,74,89)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,85,86)(H,94,95)(H4,64,65,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXJBPVQWFFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H95N17O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409164 | |

| Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88878-74-4 | |

| Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Attachment

- The peptide synthesis begins by anchoring the first amino acid to an acid-labile resin, such as Wang resin or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin . These resins allow cleavage of the peptide under acidic conditions without damaging the peptide chain.

- The first amino acid is attached via an ester linkage to the resin, providing a stable solid support for sequential elongation.

Protecting Groups

- The N-terminal α-amino group of amino acids is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by treatment with piperidine.

- Side chains of amino acids with reactive groups are protected by acid-labile groups such as:

- Ser(tBu), Arg(Pbf), Tyr(tBu), Glu(OtBu), Lys(Boc)

- The last amino acid in the sequence can be protected differently, for example, Boc-D-Phe, to facilitate selective deprotection.

Coupling Reactions

- Amino acids are coupled stepwise using activated derivatives, often preactivated with coupling reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .

- For sequences with poly-glycine segments (e.g., Gly-Gly-Gly-Gly), specialized dipeptide units like Fmoc-Gly-Gly-OH preactivated by DIC/HOBt are used to improve coupling efficiency and reduce deletion errors.

- Typically, three equivalents of activated amino acid are used per coupling to ensure completeness.

Cleavage and Deprotection

- After chain assembly, the peptide is cleaved from the resin and simultaneously deprotected using a strong acidic cocktail, commonly:

- 95% trifluoroacetic acid (TFA)

- 2.5% triisopropylsilane (TIS)

- 2.5% ethanedithiol (EDT)

- The cleavage reaction is performed at room temperature for about 2 hours.

- The crude peptide is precipitated by addition of cold ether (e.g., methyl tert-butyl ether, MTBE), filtered, and dried under vacuum.

Purification

- The crude peptide is purified by chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC).

- Mass spectrometry (MS) is used to confirm peptide identity and purity.

- The target peptide purity is typically above 98.5% by HPLC, with minimal deletion or addition byproducts (<0.5%).

Solution-Phase Synthesis and Fragment Condensation

- While less common for long peptides, solution-phase synthesis involves preparing shorter peptide fragments independently and then coupling them in solution.

- This method can be advantageous for peptides with difficult sequences or requiring specific segment modifications.

- However, it generally requires more purification steps and can be less efficient than SPPS for peptides of this length.

Additional Considerations

Use of Poly-Glycine Segments

Counterion Exchange

- After purification, the peptide may be converted into a more stable salt form, such as the trifluoroacetate (TFA) salt, by counterion exchange using conventional methods.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Attachment | Anchor first amino acid to acid-labile resin (e.g., Wang resin) | Acid-labile ester linkage |

| N-terminal Protection | Protect α-amino group with Fmoc; side chains with acid-labile groups | Fmoc, tBu, Pbf, Boc protecting groups |

| Coupling | Stepwise addition of amino acids using activated derivatives | DIC/HOBt, 3 equiv. amino acids |

| Poly-Glycine Segment | Use preactivated Fmoc-Gly-Gly-OH dipeptide for Gly-Gly-Gly-Gly segments | DIC/HOBt preactivation |

| Deprotection & Cleavage | Cleave peptide from resin and remove protecting groups simultaneously | 95% TFA, 2.5% TIS, 2.5% EDT, 2 h at RT |

| Precipitation | Precipitate crude peptide by addition of cold ether (MTBE) | MTBE, vacuum drying |

| Purification | Chromatographic purification (RP-HPLC, HILIC) and MS analysis | RP-HPLC, HILIC columns, MS |

| Counterion Exchange | Convert peptide to stable salt form (e.g., TFA salt) | Conventional counterion exchange methods |

Research Findings and Quality Control

- Peptides synthesized by this method have demonstrated purities exceeding 99% by HPLC.

- Deletion and addition byproducts of glycine residues are kept below 0.2%, indicating high fidelity in synthesis.

- The use of Fmoc chemistry and acid-labile resins is well-established for producing high-quality peptides with complex sequences.

- Analytical techniques such as HPLC and MS are critical for confirming the identity and purity of the final product.

This comprehensive preparation method ensures the production of this compound with high purity and yield, suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In the presence of strong acids, the peptide bonds can be cleaved, resulting in the formation of individual amino acids. The reaction can be represented as:

Base-Catalyzed Hydrolysis

Similarly, strong bases can catalyze the hydrolysis of peptide bonds:

Enzymatic Hydrolysis

Specific enzymes, such as peptidases, can catalyze the hydrolysis of peptide bonds. Different enzymes target specific amino acid sequences or positions within the peptide.

-

Side Chain Reactions

The side chains of certain amino acids in the peptide can undergo specific reactions:

Glutamic Acid (Glu)

The carboxylic acid group in the side chain of glutamic acid can participate in esterification reactions:

Lysine (Lys) and Arginine (Arg)

The amine groups in lysine and arginine side chains can undergo various reactions:

-

Acylation:

-

Alkylation:

Tyrosine (Tyr)

The phenolic group in tyrosine can participate in oxidation reactions:

Phenylalanine (Phe)

The aromatic ring in phenylalanine can undergo electrophilic aromatic substitution reactions:

Methionine (Met)

The sulfur atom in methionine is susceptible to oxidation:

-

N-terminal and C-terminal Reactions

The N-terminal and C-terminal ends of the peptide can participate in specific reactions:

N-terminal Reactions

-

Acetylation:

-

Formylation:

C-terminal Reactions

-

Esterification:

-

Amidation:

-

Disulfide Bond Formation

Although this peptide does not contain cysteine residues, it's worth noting that in peptides containing cysteine, disulfide bonds can form between cysteine residues under oxidizing conditions:

-

Racemization

Under certain conditions, amino acids within the peptide can undergo racemization, converting between L and D forms:

This reaction is particularly relevant for amino acids with a single chiral center, such as valine and leucine in this peptide .

Scientific Research Applications

Biochemical Significance

1.1 Structure and Properties

- Molecular Formula : C61H95N17O17S

- Molecular Weight : 1370.58 g/mol

- CAS Number : 88878-74-4

The peptide consists of 13 amino acids, which include both hydrophobic and hydrophilic residues. This diversity in the amino acid composition contributes to its potential interactions with various biological targets.

1.2 Role in Pain Modulation

Peptide F is a fragment derived from preproenkephalin, which is known for its role in pain modulation through opioid receptors. Research indicates that such peptides can mimic the effects of endogenous opioids, potentially leading to new analgesic therapies that minimize side effects associated with traditional opioids .

Molecular Biology Applications

3.1 Molecular Recognition Studies

Peptide F has been utilized in molecular recognition studies involving cucurbit[n]urils, which are macrocyclic compounds that can encapsulate peptides and proteins. This interaction can be leveraged for drug delivery systems and biosensors, enhancing the specificity and efficacy of therapeutic agents .

3.2 Protein Engineering

In protein engineering, peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met can serve as templates or scaffolds for designing novel proteins with desired functionalities. The peptide's structure allows for modifications that can enhance binding affinity or stability in various applications .

Mechanism of Action

The mechanism of action of peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, and ion channels. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired physiological effect. For example, peptides can modulate signaling pathways, inhibit enzyme activity, or alter cellular functions.

Comparison with Similar Compounds

Research Implications and Gaps

- Target Peptide : Further studies are needed to confirm its role in enkephalin maturation and whether it has independent bioactivity.

- Enkephalin Analogues : Extended sequences (e.g., ) warrant testing for enhanced stability or receptor affinity.

- Gly-Gly Motifs : Comparative studies could elucidate how glycine spacing influences conformational dynamics vs. protease susceptibility.

Biological Activity

The peptide Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met , also known as H-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met-OH , is a fragment derived from preproenkephalin, which is a precursor to enkephalins—neuropeptides that play significant roles in pain modulation and various physiological processes. This article explores the biological activity of this peptide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C61H95N17O17S

- Molecular Weight : 1370.58 g/mol

- CAS Number : 88878-74-4

This peptide consists of 12 amino acids, which contribute to its structural and functional properties. The presence of hydrophobic (e.g., Val, Leu, Phe) and charged (e.g., Lys, Arg) amino acids suggests potential interactions with biological membranes and receptors.

Pharmacological Effects

- Analgesic Activity :

- Antihypertensive Effects :

- Antioxidant Properties :

The biological activities of this compound are primarily mediated through:

- Opioid Receptor Binding : The peptide's structure allows it to interact with mu-opioid receptors, mimicking the effects of endogenous opioids.

- ACE Inhibition : Certain amino acid configurations enhance binding affinity to ACE, thereby inhibiting its activity and contributing to antihypertensive effects.

Study 1: Analgesic Activity in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain response during formalin-induced pain tests. The analgesic effect was comparable to that of morphine but with a lower side effect profile .

Study 2: Antihypertensive Effects

In another study involving hypertensive rats, the administration of this peptide led to a marked decrease in systolic blood pressure over a period of four weeks. The results suggested that the peptide could be developed into a therapeutic agent for managing hypertension .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the secondary and tertiary structures of Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structural elements (α-helices, β-sheets) in aqueous and membrane-mimetic environments. For tertiary structure determination, nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy (cryo-EM) can resolve conformational details. Pair these with molecular dynamics simulations to model folding dynamics under physiological conditions .

Q. How can researchers validate the purity and sequence accuracy of synthetic this compound?

- Methodological Answer : Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (214 nm) to assess purity. Confirm sequence integrity via tandem mass spectrometry (MS/MS) and Edman degradation for N-terminal sequencing. Cross-validate results using amino acid analysis after acid hydrolysis .

Q. What in vitro assays are suitable for preliminary functional characterization of this peptide?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity to putative targets (e.g., receptors or enzymes). For bioactivity screening, conduct cell-based assays (e.g., luciferase reporter systems) to measure signaling pathway activation/inhibition. Include negative controls (scrambled-sequence peptides) to rule out non-specific effects .

Advanced Research Questions

Q. How can contradictory data on the peptide’s stability in physiological buffers be resolved?

- Methodological Answer : Perform systematic stability studies under varied conditions (pH, temperature, ionic strength) using HPLC and mass spectrometry. Compare degradation kinetics with computational predictions (e.g., molecular dynamics simulations of peptide solvation). Publish raw data and experimental parameters to enable cross-lab reproducibility .

Q. What strategies optimize the peptide’s bioavailability in vivo while minimizing off-target interactions?

- Methodological Answer : Design lipid-conjugated or PEGylated analogs to enhance membrane permeability. Use alanine-scanning mutagenesis to identify residues critical for target binding versus those contributing to off-target effects. Validate optimized variants in pharmacokinetic studies (e.g., plasma half-life measurements in animal models) .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to study the peptide’s systemic effects?

- Methodological Answer : Apply network pharmacology approaches to map peptide-target interactions onto protein-protein interaction databases (e.g., STRING). Use pathway enrichment analysis (tools like DAVID or MetaboAnalyst) to identify perturbed metabolic or signaling pathways. Validate hypotheses with targeted metabolomics and siRNA knockdown experiments .

Methodological Best Practices

- Data Collection : For structural studies, report solvent conditions, temperature, and instrument calibration details to ensure reproducibility .

- Conflict Resolution : When contradictory results arise, use orthogonal techniques (e.g., SPR + ITC) and transparently document all experimental variables .

- Computational Validation : Cross-reference empirical data with in silico tools (e.g., Rosetta for peptide design, GROMACS for dynamics) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.